N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)22-17-8-11-19-16(14-17)4-2-12-23(19)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUVFYDFFWIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-carbonyl intermediate, which can be synthesized through the nitration, oxidation, and esterification of furan derivatives . The tetrahydroquinoline moiety is often prepared via cyclization reactions involving aniline derivatives and aldehydes . The final step involves the sulfonation of the tetrahydroquinoline intermediate with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Biological Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide exhibits several biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound can exhibit antimicrobial properties. The sulfonamide group is known for its role in antibacterial activity, making this compound a candidate for further exploration in antibiotic development.
Anticancer Potential
Similar compounds have shown promise in anticancer studies. The furan and tetrahydroquinoline components are associated with various mechanisms that may inhibit cancer cell proliferation. Investigations into this compound's efficacy against specific cancer types are warranted.
Enzyme Inhibition
The unique structure allows for interactions with enzyme active sites. The sulfonamide group can inhibit enzymes involved in critical biological pathways, suggesting potential applications in treating diseases where enzyme dysregulation is a factor.
Synthetic Methodologies
The synthesis of this compound can be achieved through multiple synthetic routes:
Common Synthetic Routes
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Tetrahydroquinoline Synthesis : Utilizing established methods for synthesizing tetrahydroquinoline derivatives.
- Sulfonamide Coupling : Reacting the synthesized components with sulfonamide under specific conditions to form the final compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound or its derivatives:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics.
Case Study 2: Enzyme Inhibition Studies
Research focused on the enzyme inhibition properties of this compound revealed promising results in inhibiting specific enzymes linked to metabolic disorders. This suggests potential therapeutic applications in managing such conditions.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site . The furan ring can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Structural Analogs of the THQ Core
Substituent Variations at the 1-Position
- Target Compound : 1-(Furan-2-carbonyl)-THQ derivative.
- The furan ring provides moderate electron-withdrawing effects and planar geometry, which may optimize π-π interactions in binding pockets.
- N-(1-(Trifluoroacetyl)-THQ-6-yl)-sulfonamide derivatives :
Substituent Variations at the 6-Position
- Target Compound : 4-Methylbenzenesulfonamide.
- The methyl group enhances lipophilicity slightly without significantly altering electronic properties.
- Thiophene-2-carboximidamide derivatives (): These substituents, seen in NOS inhibitors, introduce basic amidine groups, enabling ionic interactions with acidic residues (e.g., in iNOS or eNOS) .
Physicochemical Properties
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound combines a furan-2-carbonyl moiety with a tetrahydroquinoline core and a sulfonamide group, which is known for its pharmacological relevance. The following sections explore the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Structural Overview
The molecular formula of this compound is C17H18N2O4S. The structure can be described as follows:
| Component | Structural Feature |
|---|---|
| Furan Ring | Contributes to electron-rich properties |
| Tetrahydroquinoline | Provides a bicyclic framework known for diverse biological activities |
| Sulfonamide Group | Enhances solubility and bioactivity |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The presence of the sulfonamide group is particularly noteworthy as it has been associated with antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The furan and tetrahydroquinoline components are known for their anticancer properties. Studies have suggested that compounds containing these moieties can inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, disrupting metabolic pathways critical for cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects in rapidly dividing cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated significant inhibition zones compared to control groups .
- Antitumor Activity : In vitro studies on similar furan-containing compounds demonstrated selective cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7). These findings support the potential use of this compound as a lead compound in anticancer drug development .
Comparative Analysis
A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR):
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide?
- Methodological Answer :
- Intramolecular Cyclization : Nitroarene precursors can undergo palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to form the tetrahydroquinoline core (e.g., similar to methods in ).
- Stepwise Functionalization : Sulfonamide groups can be introduced via nucleophilic substitution of sulfonyl chlorides with amine intermediates. The furan-2-carbonyl moiety may be attached using standard acylation conditions (e.g., DCC/DMAP coupling) .
- Key Table :
| Step | Method | Conditions | Characterization Tools |
|---|---|---|---|
| Cyclization | Pd-catalyzed reductive cyclization | Formic acid, 80–100°C | NMR, HRMS |
| Sulfonylation | Nucleophilic substitution | DCM, room temperature | TLC, IR |
Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. For example, the tetrahydroquinoline proton environment (δ 1.5–3.5 ppm) and sulfonamide protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., C–H⋯O interactions) and confirm spatial arrangement of the furan-2-carbonyl group .
- HRMS/IR : Validate molecular weight (e.g., target MW: ~437 g/mol) and functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm) .
Q. How can researchers address solubility challenges in pharmacological assays for this compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity.
- Salt Formation : Explore sodium or potassium salts of the sulfonamide group to improve aqueous solubility.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for in vitro assays requiring prolonged stability .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the 4-methylbenzene-sulfonamide group (e.g., replace with electron-withdrawing groups like -CF) to assess impact on target binding .
- Core Modifications : Replace the tetrahydroquinoline scaffold with tetrahydroisoquinoline (as in ) to evaluate rigidity and steric effects.
- In Vitro Testing : Use enzyme inhibition assays (e.g., kinase or protease panels) and compare IC values across derivatives .
Q. What computational approaches predict target interactions and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the furan-2-carbonyl group and hydrophobic pockets of target proteins (e.g., kinases).
- QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bond donor/acceptor counts to predict bioavailability.
- MD Simulations : Simulate stability of sulfonamide-protein complexes over 100 ns to identify critical binding residues .
Q. How to resolve discrepancies in biological activity data across experimental replicates?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (≥95% threshold) and confirm absence of degradation products (e.g., hydrolyzed sulfonamide).
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay).
- Batch Variation Analysis : Compare activity of independently synthesized batches to rule out synthetic artifacts .
Notes
- Structural Emphasis : The tetrahydroquinoline core and sulfonamide group are critical for hydrogen bonding and target engagement, as demonstrated in crystallographic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
